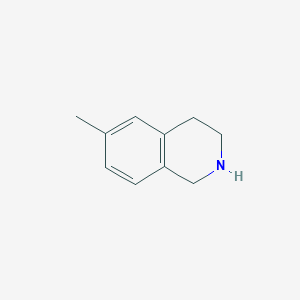

6-Methyl-1,2,3,4-tetrahydroisoquinoline

描述

6-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions. For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production methods often involve optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of different aldehydes and reaction conditions to produce the desired substituted tetrahydroisoquinolines .

化学反应分析

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups into the aromatic ring .

科学研究应用

Pharmaceutical Development

6-MTHIQ is recognized as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to naturally occurring alkaloids positions it as a candidate for developing drugs targeting neurological disorders. The compound's derivatives have shown promise in treating conditions such as Parkinson's disease and other dopaminergic nerve diseases .

Case Study: Neuroprotective Properties

Research has indicated that 6-MTHIQ exhibits neuroprotective effects, making it a subject of investigation for therapeutic applications in neurodegenerative diseases. A study demonstrated that derivatives of 6-MTHIQ could enhance dopamine release and protect dopaminergic neurons from toxicity induced by neurotoxic agents .

Neuroprotective Studies

The compound is actively studied for its potential neuroprotective effects. Its ability to interact with neurotransmitter systems suggests it may play a role in mitigating the effects of neurodegeneration.

Table 1: Neuroprotective Effects of 6-MTHIQ Derivatives

Analytical Chemistry

In analytical chemistry, 6-MTHIQ serves as a standard reference material. It aids in the quantification of similar compounds within complex mixtures, ensuring accuracy in analytical methods such as chromatography and mass spectrometry .

Biochemical Research

Biochemically, 6-MTHIQ is employed in assays to investigate interactions with neurotransmitter systems. This research contributes to understanding synaptic functions and the molecular mechanisms underlying neurotransmission.

Table 2: Biochemical Applications of 6-MTHIQ

| Application | Description | Significance |

|---|---|---|

| Neurotransmitter Interaction Studies | Examines binding affinities with various receptors | Provides insights into synaptic mechanisms |

| Enzyme Inhibition Assays | Evaluates the inhibitory effects on specific enzymes | Important for drug development targeting metabolic pathways |

Natural Product Synthesis

6-MTHIQ plays a role in synthesizing natural products. Its versatile framework allows researchers to create new derivatives that may have therapeutic applications.

Case Study: Synthesis of Alkaloid Derivatives

A synthetic route involving 6-MTHIQ led to the development of novel alkaloid derivatives with enhanced biological activity against various pathogens and neurodegenerative conditions . The structural modifications made to the tetrahydroisoquinoline scaffold resulted in compounds with improved potency and selectivity.

作用机制

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Neurotransmitter Pathways: It can modulate the activity of neurotransmitters such as dopamine, potentially offering neuroprotective effects.

Enzyme Inhibition: This compound may inhibit enzymes like monoamine oxidase, which are involved in neurotransmitter metabolism.

Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in neuronal cells.

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits significant neuroprotective and anti-addictive properties

Uniqueness: 6-Methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

生物活性

6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-MeTHIQ) belongs to a class of compounds known as tetrahydroisoquinolines (THIQs), which have garnered significant interest due to their diverse biological activities. This article explores the pharmacological potential of 6-MeTHIQ, focusing on its neuroprotective effects, anti-inflammatory properties, and antibacterial activity, supported by relevant research findings and case studies.

Structure-Activity Relationship (SAR)

The biological activity of 6-MeTHIQ is closely related to its structural characteristics. The presence of the methyl group at the 6-position of the tetrahydroisoquinoline scaffold influences its interaction with various biological targets. The structure-activity relationship (SAR) studies indicate that modifications in the THIQ structure can enhance or diminish biological efficacy. For instance, substituents at different positions can alter binding affinity to enzymes and receptors involved in disease pathways.

| Compound | Modification | Biological Activity |

|---|---|---|

| 6-MeTHIQ | Methyl at 6-position | Neuroprotective effects |

| 1-Methyl-1,2,3,4-Tetrahydroisoquinoline | Methyl at 1-position | Antagonizes neurotoxin effects |

| 6-Bromo-3-methyl-1,2,3,4-Tetrahydroisoquinoline | Bromine at 6-position | Enhanced reactivity and antibacterial activity |

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 6-MeTHIQ and its derivatives. A prominent study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, exhibited significant neuroprotective effects against neurotoxins such as MPTP and rotenone. These compounds were shown to modulate dopamine metabolism and have protective effects in models of neurodegenerative diseases like Parkinson's disease .

Case Study: Neuroprotection in Animal Models

In a study involving rodents treated with MPTP to induce parkinsonian symptoms, administration of 1MeTIQ resulted in:

- Reduction in bradykinesia : Improved motor function was observed.

- Restoration of neurotransmitter levels : Dopamine levels were significantly increased in the striatum.

- Behavioral improvements : The compound reversed mechanical allodynia and thermal hyperalgesia associated with diabetic neuropathy .

Anti-inflammatory Activity

The anti-inflammatory properties of 6-MeTHIQ have also been explored. Studies indicate that THIQ derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For example, certain analogs demonstrated a significant reduction in cytokine levels compared to standard treatments like dexamethasone .

Research Findings on Anti-inflammatory Effects

A recent investigation evaluated the inhibitory effects of various THIQ derivatives on inflammatory markers:

- Compounds tested : Several derivatives showed varying degrees of inhibition.

- Results : Some compounds achieved over 70% inhibition of TNF-α at specific concentrations.

Antibacterial Activity

Tetrahydroisoquinolines have shown promising antibacterial activity against various pathogens. Research indicates that compounds like 6-MeTHIQ exhibit effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

In Vitro Studies

In vitro studies have demonstrated:

属性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUGGPGOWRLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448297 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-76-2 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of chemical transformation can 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives undergo?

A1: The research article [] demonstrates that 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives can undergo an intramolecular photoredox reaction when exposed to light. This reaction transforms them into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles in excellent yields. This transformation was successfully applied to synthesize renieramycins T and S from renieramycin M, showcasing its potential in natural product synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。